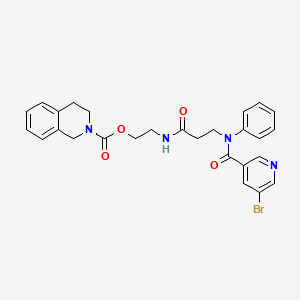
2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a brominated nicotinamide moiety and a dihydroisoquinoline carboxylate group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of the bromine atom into the nicotinamide ring.
Amidation: Formation of the amide bond between the brominated nicotinamide and an appropriate amine.
Coupling: Linking the resulting intermediate with the dihydroisoquinoline carboxylate through an amide or ester bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The bromine atom in the nicotinamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could replace the bromine atom with a different functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of the nicotinamide moiety.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide structures.
Dihydroisoquinoline derivatives: Compounds featuring the dihydroisoquinoline moiety.
Uniqueness
What sets 2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate apart is the combination of these two moieties, which might confer unique biological activities or chemical properties not seen in simpler analogs.
Propiedades
Fórmula molecular |
C27H27BrN4O4 |
|---|---|
Peso molecular |
551.4 g/mol |
Nombre IUPAC |
2-[3-(N-(5-bromopyridine-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H27BrN4O4/c28-23-16-22(17-29-18-23)26(34)32(24-8-2-1-3-9-24)14-11-25(33)30-12-15-36-27(35)31-13-10-20-6-4-5-7-21(20)19-31/h1-9,16-18H,10-15,19H2,(H,30,33) |
Clave InChI |
KZEZEWIIPFDXDX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=O)OCCNC(=O)CCN(C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



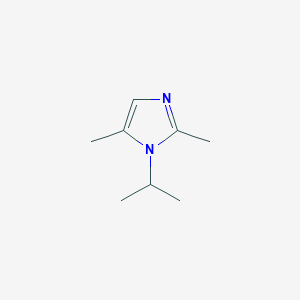
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
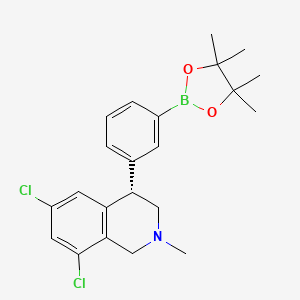
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
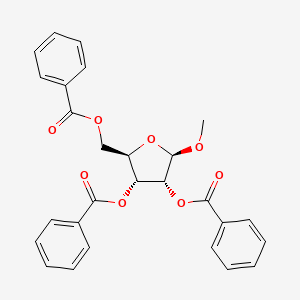
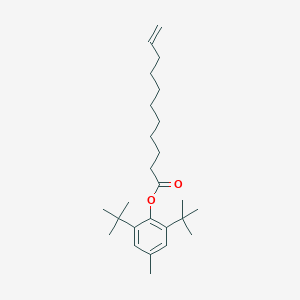
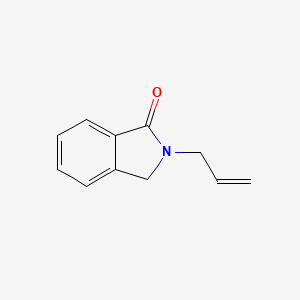
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)



